

(2-methyl-1H-indol-5-yl)methanamine basic properties

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Compound of Interest

Compound Name: (2-methyl-1H-indol-5-yl)methanamine

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An In-Depth Technical Guide on the Basic Properties of **(2-methyl-1H-indol-5-yl)methanamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methyl-1H-indol-5-yl)methanamine is a heterocyclic organic compound featuring a 2-methyl substituted indole scaffold with a methanamine group at the 5-position. The indole ring is a privileged pharmacophore, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin. As such, derivatives of **(2-methyl-1H-indol-5-yl)methanamine** are of significant interest in medicinal chemistry and drug discovery as potential modulators of various physiological pathways. Understanding the fundamental physicochemical properties, particularly the basicity (pKa), is critical for predicting its physiological behavior, designing new derivatives, and developing analytical methods.

This guide provides a detailed overview of the basic properties of **(2-methyl-1H-indol-5-yl)methanamine**, including a reasoned estimation of its pKa value, a discussion of its potential pharmacological context, and a comprehensive experimental protocol for its empirical determination.

Core Basic Properties: pKa Estimation

The basicity of an amine is quantified by the pKa of its conjugate acid. While no experimentally determined pKa value for **(2-methyl-1H-indol-5-yl)methanamine** is readily available in the scientific literature, a reliable estimation can be made by structural analogy to well-characterized amines.

The key structural feature determining the basicity of **(2-methyl-1H-indol-5-yl)methanamine** is the primary amino group attached to a methylene (-CH₂-) spacer, which is in turn bonded to the aromatic indole ring. This structure is analogous to benzylamine, where the amino group is also insulated from the aromatic ring by a methylene bridge. This is in stark contrast to aniline, where the amino group is directly attached to the aromatic ring, leading to the delocalization of the nitrogen's lone pair of electrons into the π -system and a significant reduction in basicity.

Comparative Analysis

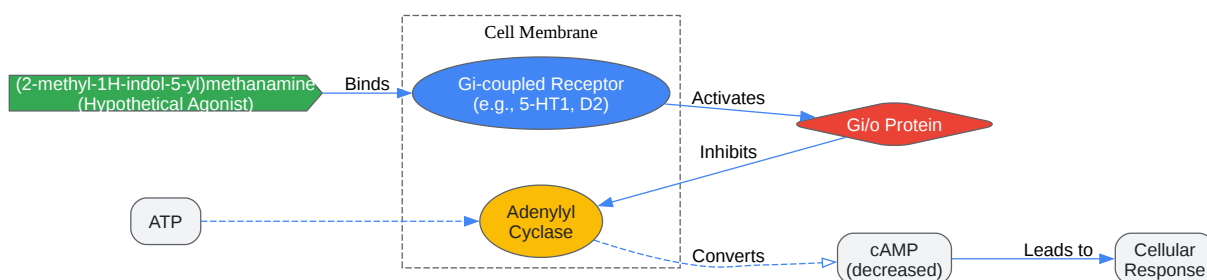
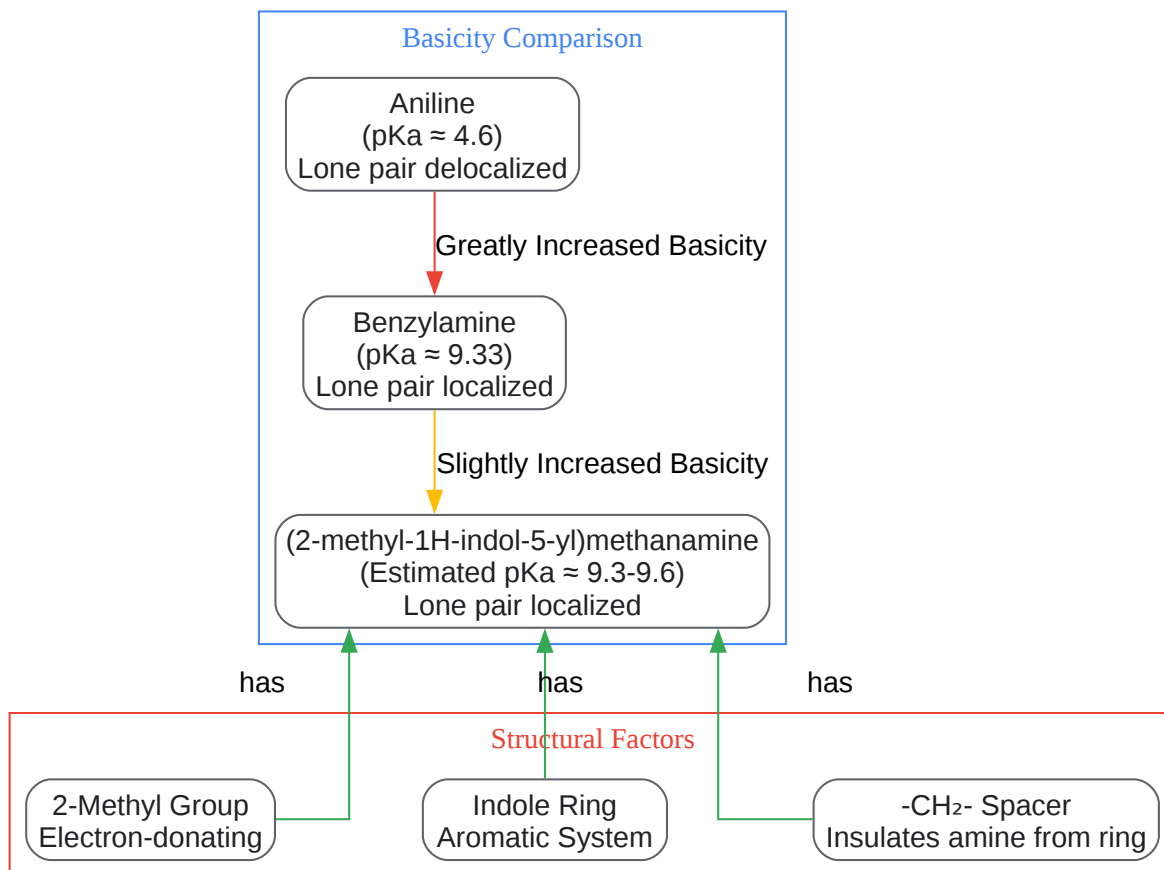
The experimental pKa values of benzylamine and aniline provide a clear framework for estimating the basicity of the target compound.

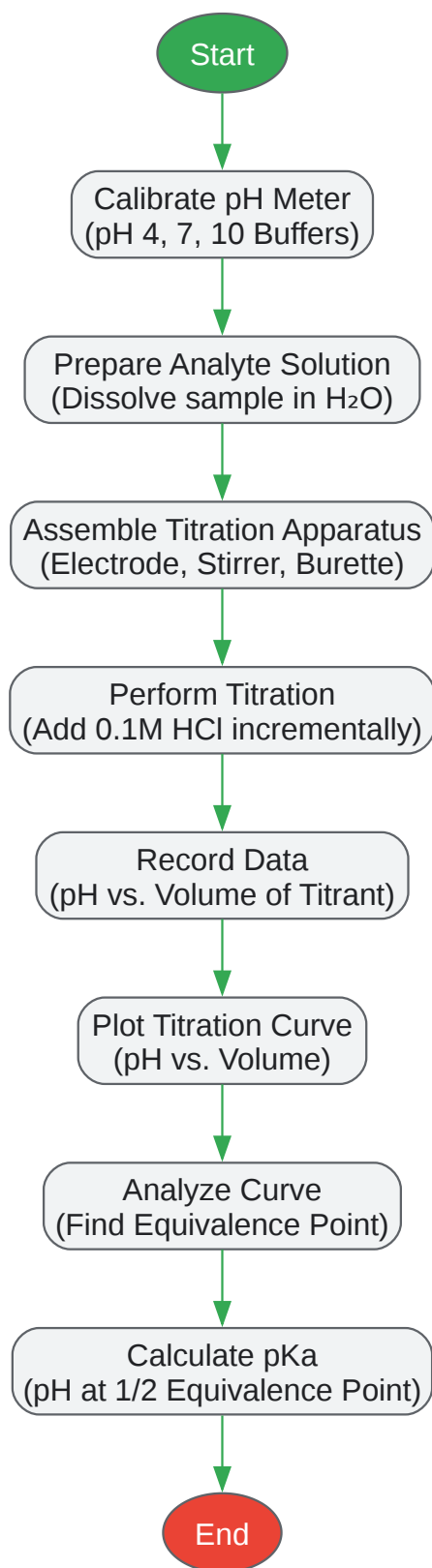
Compound	Structure	pKa of Conjugate Acid
Aniline	C ₆ H ₅ NH ₂	4.6[1][2]
Benzylamine	C ₆ H ₅ CH ₂ NH ₂	9.33[3][4]

The pKa of benzylamine's conjugate acid is approximately 9.33, indicating it is a significantly stronger base than aniline (pKa of conjugate acid \approx 4.6)[1][2][3][4]. This is because the methylene spacer in benzylamine prevents the nitrogen's lone pair from participating in the resonance of the benzene ring, keeping it localized and more available for protonation.

(2-methyl-1H-indol-5-yl)methanamine is structurally a substituted benzylamine analog. The aminomethyl group is not directly attached to the aromatic system, so its basicity is expected to be much closer to that of benzylamine than aniline. Furthermore, the 2-methyl group on the indole ring is an electron-donating group, which slightly increases the electron density in the aromatic system. This effect is expected to minimally increase the basicity of the amine, potentially making it a slightly stronger base than benzylamine.

Estimated pKa: Based on this analysis, the pKa of the conjugate acid of **(2-methyl-1H-indol-5-yl)methanamine** is estimated to be in the range of 9.3 to 9.6.





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References

- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pKa of Aniline [vcalc.com]
- 3. Benzylamine | C₆H₅CH₂NH₂ | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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